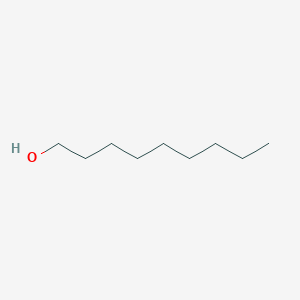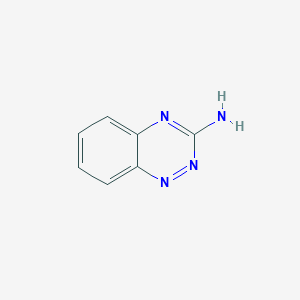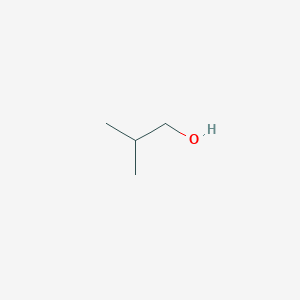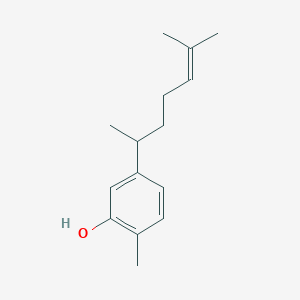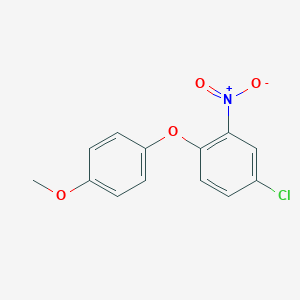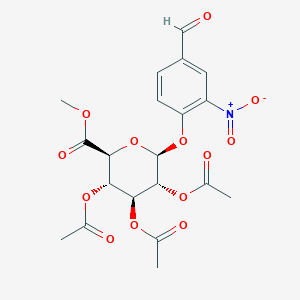
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related glucopyranose derivatives involves multiple steps, including acetylation, chloroacetylation, and condensation reactions. These processes often involve the use of protective groups and reagents like trichloroacetimidate and silver acetate to control the stereochemistry and functional group transformations Blatter & Jacquinet, 1996 Li, Cai, & Cai, 1992.
Molecular Structure Analysis
The molecular structure of glucopyranose derivatives is typically analyzed using techniques such as NMR and X-ray diffraction. These studies reveal the configuration of the sugar moiety and the positioning of substituent groups, which are crucial for understanding the compound's chemical behavior and reactivity Liu et al., 1996 Bednarczyk et al., 2013.
Chemical Reactions and Properties
Glucopyranose derivatives engage in a variety of chemical reactions, including glycosylation and deacetylation, reflecting their reactivity and functional group transformations. These reactions are foundational in synthesizing more complex carbohydrates and glycoconjugates Dengfen, 2013 Valenteković & Keglević, 1980.
Physical Properties Analysis
The physical properties of glucopyranose derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituent groups Lemieux & Huber, 1953.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form bonds with other molecules, are critical for the application of glucopyranose derivatives in synthesis and industry. Understanding these properties enables the design of new compounds and materials with specific functions Yuasa & Yuasa, 2004.
Aplicaciones Científicas De Investigación
Oligosaccharide Synthesis
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is related to the field of oligosaccharide synthesis. A study by Yan et al. (2003) describes a process for converting D-glucosamine into peracetylated oligosaccharide building blocks, similar to Me-triacetyl-beta-D-glucopyranuronate. These building blocks are used for beta-selective glycosylation, valuable in developing vaccines and pharmaceutical applications (Yan, Mehta, Eichler, Wakarchuk, Gilbert, Schur, & Whitfield, 2003).
Glucopyranosyl Derivatives and Their Synthesis
Another relevant study by Lemieux and Huber (1953) discusses the synthesis of 1,3,4,6-tetraacetyl-beta-D-glucopyranose, a compound similar in structure to Me-triacetyl-beta-D-glucopyranuronate. This study explores the interconversion of chloroacetyl derivatives, which could be relevant for understanding the chemical behavior of Me-triacetyl-beta-D-glucopyranuronate (Lemieux & Huber, 1953).
Analytical Methods and Chemical Properties
Schmitt et al. (1995) conducted a study on ethyl glucuronide, involving the synthesis and analytical characterization of similar glucopyranuronate derivatives. This research provides insights into the methods used for the detection and analysis of such compounds (Schmitt, Aderjan, Keller, & Wu, 1995).
Applications in Pharmaceutical Formulation
Nakanishi et al. (1997) investigated the use of triacetyl-beta-cyclodextrin, a compound structurally related to Me-triacetyl-beta-D-glucopyranuronate, in forming complexes with drugs. This study highlights the potential use of such compounds in pharmaceutical formulations for sustained drug release (Nakanishi, Masukawa, Nadai, Yoshii, Okada, & Miyajima, 1997).
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQOFAFDHVKQE-KVIJGQROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

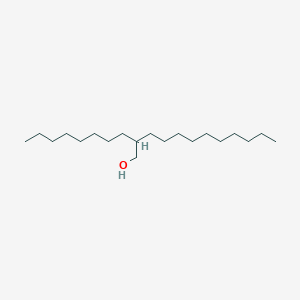
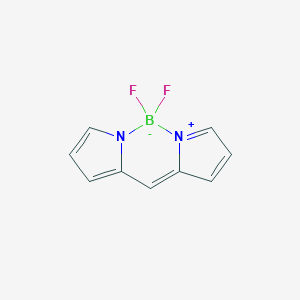
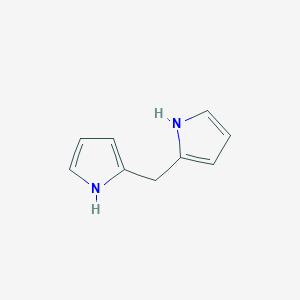
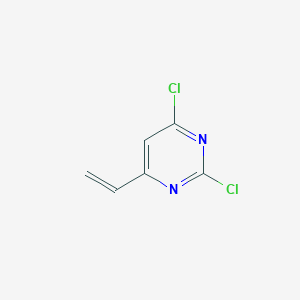
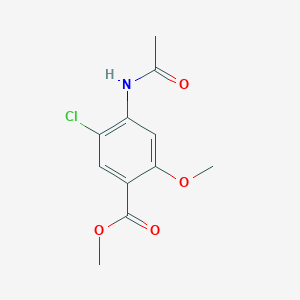
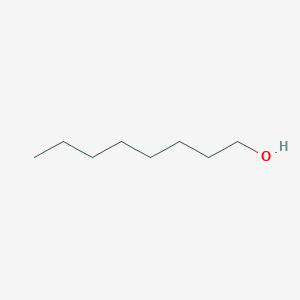
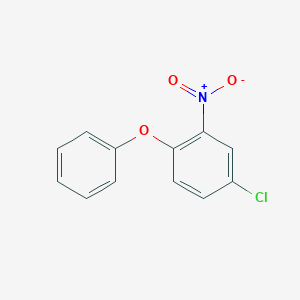
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)
